molecular formula C6H9N3O B8452461 1-(5-Aminopyrazin-2-yl)ethanol

1-(5-Aminopyrazin-2-yl)ethanol

Cat. No.: B8452461
M. Wt: 139.16 g/mol
InChI Key: OOHRNAIBPVHFHH-UHFFFAOYSA-N
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Description

1-(5-Aminopyrazin-2-yl)ethanol is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 5 and an ethanol moiety at position 2. Pyrazine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(5-aminopyrazin-2-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-9-6(7)3-8-5/h2-4,10H,1H3,(H2,7,9)

InChI Key

OOHRNAIBPVHFHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=N1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Aminopyrazin-2-yl)ethanol with analogous heterocyclic ethanol derivatives, focusing on structural motifs, physicochemical properties, and synthetic approaches.

Structural Features
Compound Name Core Heterocycle Key Substituents Side Chain Reference
1-(5-Aminopyrazin-2-yl)ethanol Pyrazine 5-Amino, 2-ethanol Ethanol N/A
2-({5-[3-Ethyl-4-(propan-2-yl)piperazine-1-carbonyl]pyridin-2-yl}amino)ethanol Pyridine Piperazine-carbonyl, 3-ethyl, 4-isopropyl Ethanol-linked amine
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol Pyrimidine 5-Bromo, piperazine Ethanol
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Aryl, piperidine Ethanone

Key Observations :

  • Heterocycle Diversity: Pyrazine (target compound) vs. pyridine, pyrimidine, or tetrazole (analogues) influences electronic properties and binding specificity.
  • Substituent Effects: The 5-amino group in the target compound may enhance solubility and hydrogen-bonding compared to bromo (in ) or aryl groups (in ).
  • Side Chain: Ethanol side chains (target, ) improve hydrophilicity relative to ethanone (), which may reduce metabolic clearance .
Physicochemical Properties
Property 1-(5-Aminopyrazin-2-yl)ethanol (Predicted) 2-({5-[3-Ethyl-4-(propan-2-yl)piperazine-1-carbonyl]pyridin-2-yl}amino)ethanol 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
LogD (pH 7.4) ~-1.5 to -2.0 (estimated) -1.47 Not reported
H-Bond Donors 2 (amino, ethanol -OH) 2 (amine, ethanol -OH) 1 (ethanol -OH)
H-Bond Acceptors 4 (pyrazine N, amino, ethanol -O) 5 (pyridine N, carbonyl O, piperazine N) 4 (pyrimidine N, piperazine N, ethanol -O)
pKa ~8.5 (amino), ~15 (ethanol -OH) 15.59 (ethanol -OH) Not reported

Key Observations :

  • Lipophilicity : The target compound’s predicted LogD (~-1.5 to -2.0) aligns with , suggesting favorable aqueous solubility. Bromine in likely increases LogD, reducing solubility.
  • Hydrogen Bonding: The target’s dual H-bond donors (amino and ethanol -OH) may enhance target engagement compared to , which lacks an amino group.

Key Observations :

  • The ethanol side chain in the target compound may require milder conditions than ethanone derivatives (e.g., ), avoiding harsh acylating agents.
  • Piperazine incorporation (as in ) often necessitates protecting group strategies, increasing synthetic complexity compared to the target’s simpler ethanol substituent.

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